2H-spiro[furo[2,3-b]pyridine-3,2'-oxirane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-spiro[furo[2,3-b]pyridine-3,2’-oxirane] is a complex organic compound characterized by its unique spiro structure, which includes a furo[2,3-b]pyridine moiety fused with an oxirane ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-spiro[furo[2,3-b]pyridine-3,2’-oxirane] typically involves multi-step organic reactions. One common method includes the cycloisomerization of ynamides followed by a [4 + 2] cycloaddition process. This method employs gold, palladium, and phosphoric acid as catalysts to achieve high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for 2H-spiro[furo[2,3-b]pyridine-3,2’-oxirane] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
2H-spiro[furo[2,3-b]pyridine-3,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2H-spiro[furo[2,3-b]pyridine-3,2’-oxirane] has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological macromolecules.
Medicine: It has potential as a lead compound in drug discovery, particularly for its anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2H-spiro[furo[2,3-b]pyridine-3,2’-oxirane] exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to disrupt key cellular signaling pathways by binding to proteins such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 . This binding interferes with the normal function of these proteins, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2H-spiro[furo[2,3-b]pyridine-3,4’-piperidine]: Another spiro compound with a similar core structure but different functional groups.
Furo[2,3-b]pyridine derivatives: These compounds share the furo[2,3-b]pyridine moiety but differ in their additional substituents.
Uniqueness
2H-spiro[furo[2,3-b]pyridine-3,2’-oxirane] is unique due to its oxirane ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biochemical interactions.
Properties
IUPAC Name |
spiro[2H-furo[2,3-b]pyridine-3,2'-oxirane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-2-6-7(9-3-1)10-4-8(6)5-11-8/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGQCUSQFIXPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CO2)C3=C(O1)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.